1-(6-氯-1,3-苯并噁唑-2-基)哌啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

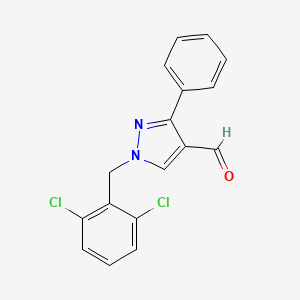

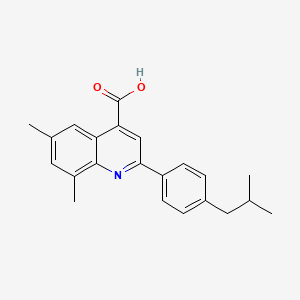

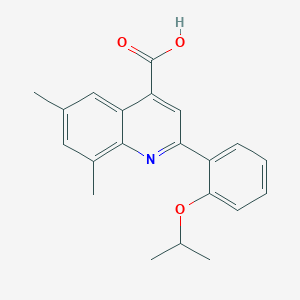

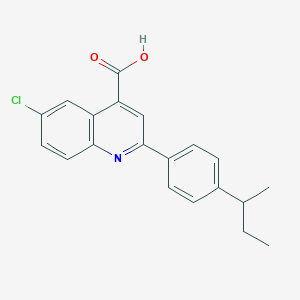

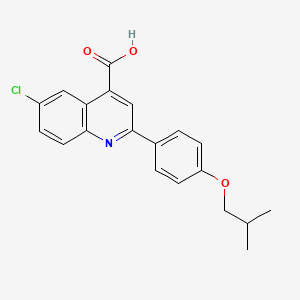

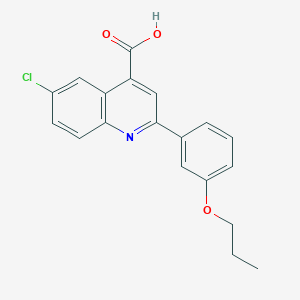

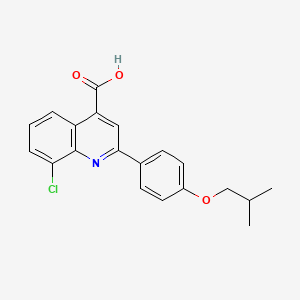

The compound 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine is a chemical that features a piperidine ring, which is a common structural motif in many pharmacologically active molecules. The presence of the benzoxazole moiety with a chlorine substituent adds to the complexity and potential reactivity of the molecule. This compound is of interest due to its structural features, which may allow it to interact with biological targets.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in various studies. For instance, asymmetric synthesis methods have been employed to create a series of 2-(1-aminoalkyl) piperidines using a cyano-phenyloxazolopiperidine precursor. The reduction and hydrogenolysis of this precursor led to the formation of diamines, which could be further manipulated to produce substituted diamino alcohols and other derivatives . Although the exact synthesis of 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine is not detailed in the provided papers, similar strategies could potentially be applied to synthesize this compound.

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine has been characterized using various spectroscopic techniques. For example, a novel compound with a piperidin-4-one core was characterized by NMR and single-crystal X-ray diffraction, revealing a nonplanar molecule with a chair conformation of the piperidine ring . Similarly, the structural analysis of a benzoxazole-containing compound showed the potential for various conformers and tautomers, with ab initio calculations being used to determine the most stable structures . These studies highlight the importance of detailed structural analysis in understanding the properties of such compounds.

Chemical Reactions Analysis

The reactivity of piperidine and benzoxazole derivatives has been explored in the context of synthesizing novel compounds with potential biological activity. For instance, the addition of lithium derivatives to a cyano group on a piperidine precursor led to the formation of intermediate imino bicyclic systems, which could be selectively reduced . Additionally, the synthesis of coordination compounds using a benzoxazole-containing ligand demonstrated the ability of such molecules to form complexes with metals . These reactions are indicative of the versatile chemistry that compounds like 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine can be inferred from related studies. For example, the crystal structure analysis of a piperidin-4-one derivative provided insights into its solid-state properties, such as crystal system, space group, and cell dimensions . The study of polymorphic forms of a piperazine dione revealed different hydrogen-bonding networks, which can significantly affect the physical properties of a compound . These analyses are crucial for understanding how such compounds may behave under different conditions and in various applications.

科学研究应用

结构分析和配位化合物

由Téllez等人(2013年)进行的研究专注于合成和结构分析与1-(6-氯-1,3-苯并噁唑-2-基)哌啶-4-胺密切相关的新化合物。这项研究探讨了该分子与钴和镍的配位化合物,展示了其在为各种应用创建复杂结构方面的潜力Téllez等人,2013年。

抗菌活性

另一个研究领域探索了新化合物的抗菌性能。Bektaş等人(2007年)合成了经过筛选的抗菌活性衍生物,表明在开发新的抗菌剂方面具有潜在应用Bektaş等人,2007年。

发光性能和光诱导电子转移

Gan等人(2003年)合成了带有哌嗪取代基的新化合物,并研究了其发光性能和光诱导电子转移机制。这项研究突出了这类化合物在开发荧光探针和光学应用材料方面的潜在用途Gan et al., 2003。

用于DNA检测的荧光探针

Perin等人(2011年)合成了带有哌啶取代基的新苯并咪唑[1,2-a]喹啉,用于作为DNA特异性荧光探针的潜在应用。这项研究为这类化合物在生物化学和医学研究中用于检测和分析DNA开辟了途径Perin et al., 2011。

用于治疗应用的α1-AR拮抗剂

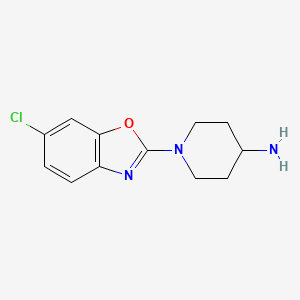

Li等人(2008年)设计并合成了1-(苯并噁唑-2-基)哌嗪和4-(苯并噁唑-2-基)哌啶的衍生物,作为潜在的α1-AR拮抗剂。这项研究表明这类化合物在治疗与α1-肾上腺素受体相关疾病方面的治疗潜力Li et al., 2008。

属性

IUPAC Name |

1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O/c13-8-1-2-10-11(7-8)17-12(15-10)16-5-3-9(14)4-6-16/h1-2,7,9H,3-6,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCUOEKJTZXVMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC3=C(O2)C=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

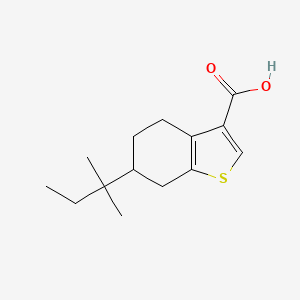

![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1326589.png)